molecular formula C9H20N2 B15245869 N-butyl-N-methylpyrrolidin-3-amine

N-butyl-N-methylpyrrolidin-3-amine

Cat. No.: B15245869
M. Wt: 156.27 g/mol
InChI Key: HWZISFSBKBFNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of a butyl group and a methyl group attached to the nitrogen atom of the pyrrolidine ring.

Preparation Methods

The synthesis of N-butyl-N-methylpyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of N-methylpyrrolidine with butyl bromide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-butyl-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives . Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives. Substitution reactions, such as alkylation or acylation, can be performed using appropriate reagents and conditions to introduce different functional groups onto the pyrrolidine ring . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-butyl-N-methylpyrrolidin-3-amine has various scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a ligand in the study of receptor-ligand interactions. . Additionally, it may have industrial applications as an intermediate in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of N-butyl-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

N-butyl-N-methylpyrrolidin-3-amine can be compared with other similar compounds, such as N-methylpyrrolidine and N-butylpyrrolidine. These compounds share the pyrrolidine core structure but differ in the substituents attached to the nitrogen atom. . For example, N-methylpyrrolidine may have different binding affinities and selectivities compared to this compound, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-butyl-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C9H20N2/c1-3-4-7-11(2)9-5-6-10-8-9/h9-10H,3-8H2,1-2H3

InChI Key

HWZISFSBKBFNCF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.